molecular formula C16H13NS B2560195 4-Phenyl-2-(m-tolyl)thiazole CAS No. 2227-70-5

4-Phenyl-2-(m-tolyl)thiazole

Cat. No.: B2560195
CAS No.: 2227-70-5
M. Wt: 251.35
InChI Key: QTYZJFDPFQNIML-UHFFFAOYSA-N
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Description

4-Phenyl-2-(m-tolyl)thiazole is a heterocyclic organic compound with the molecular formula C16H13NS. It consists of a thiazole ring substituted with a phenyl group at the 4-position and a m-tolyl group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(m-tolyl)thiazole typically involves the reaction of appropriate thioamides with α-haloketones. One common method includes the reaction of 2-aminothiophenol with α-bromoacetophenone under basic conditions to form the thiazole ring . The reaction is usually carried out in ethanol or another suitable solvent with a base such as triethylamine.

Industrial Production Methods: Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2-(m-tolyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Scientific Research Applications

4-Phenyl-2-(m-tolyl)thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in tumor growth.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

  • 4-Phenyl-2-(p-tolyl)thiazole
  • 2-(4-Tolyl)-4-(2-hydroxyphenyl)thiazole
  • 2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole
  • 2-Phenyl-4-(4-hydroxyphenyl)thiazole

Comparison: 4-Phenyl-2-(m-tolyl)thiazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-methylphenyl)-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NS/c1-12-6-5-9-14(10-12)16-17-15(11-18-16)13-7-3-2-4-8-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYZJFDPFQNIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227-70-5
Record name 2227-70-5
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